NSC 184692
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Overview
Description
NSC 184692 is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 184692 typically involves multiple steps. One common method includes the reaction of anthranilic acid with acetic anhydride to form benzoxazinone derivatives, which are then further reacted to form quinazoline derivatives . The specific reaction conditions, such as temperature and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
NSC 184692 can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce quinazoline N-oxides, while reduction reactions may yield reduced quinazoline derivatives .
Scientific Research Applications
NSC 184692 has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential antibacterial and anticancer properties, making it a candidate for drug development.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and bacterial infections.
Industry: Used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of NSC 184692 involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of certain enzymes or interfere with DNA replication in bacterial cells, leading to antibacterial effects. In cancer cells, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Prazosin: Used to treat benign prostatic hyperplasia and post-traumatic stress disorder.
Doxazosin: Used for similar therapeutic purposes as prazosin.
Erlotinib: Used for the treatment of lung and pancreatic cancers.
Gefitinib: Another anticancer agent used for similar purposes as erlotinib.
Uniqueness
NSC 184692 is unique due to its specific chemical structure, which imparts distinct biological activities. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industry .
Properties
CAS No. |
136242-98-3 |
---|---|
Molecular Formula |
C22H24N6O5 |
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[4-[(2,4-diamino-5-ethylquinazolin-6-yl)methylamino]benzoyl]amino]butanedioic acid |
InChI |
InChI=1S/C22H24N6O5/c1-2-14-12(5-8-15-18(14)19(23)28-22(24)27-15)10-25-13-6-3-11(4-7-13)20(31)26-16(21(32)33)9-17(29)30/h3-8,16,25H,2,9-10H2,1H3,(H,26,31)(H,29,30)(H,32,33)(H4,23,24,27,28) |
InChI Key |
MALRUKQRDHTJPO-INIZCTEOSA-N |
SMILES |
CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Isomeric SMILES |
CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CC(=O)O)C(=O)O |
Canonical SMILES |
CCC1=C(C=CC2=C1C(=NC(=N2)N)N)CNC3=CC=C(C=C3)C(=O)NC(CC(=O)O)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
NSC 184692; NSC-184692; NSC184692; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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